4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one
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Overview
Description
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one is a synthetic organic compound with a complex structure It belongs to the class of azetidinones, which are four-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methoxyphenyl isocyanate and 3-methoxypropylamine, the intermediate products undergo cyclization to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidinone ring can be reduced to form amines or other derivatives.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzoic acid derivatives, while reduction of the azetidinone ring may produce amine derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one is unique due to its specific structural features, such as the azetidinone ring and the combination of methoxyphenyl and phenoxy groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-14-8-13-21-18(16-11-6-7-12-17(16)24-2)19(20(21)22)25-15-9-4-3-5-10-15/h3-7,9-12,18-19H,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSVITHYZDANLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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